molecular formula C22H25Cl2N3O4S B12471864 N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12471864
M. Wt: 498.4 g/mol
InChI Key: BTCSJNURHMMWIA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, dichlorophenyl group, and a methylsulfonyl group.

Properties

Molecular Formula

C22H25Cl2N3O4S

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C22H25Cl2N3O4S/c1-32(30,31)27(19-12-8-10-17(23)21(19)24)15-20(28)25-18-11-5-4-9-16(18)22(29)26-13-6-2-3-7-14-26/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,25,28)

InChI Key

BTCSJNURHMMWIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of the azepane ring and the introduction of the dichlorophenyl and methylsulfonyl groups. Common synthetic routes may involve:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
  • N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

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